(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide

Carboxylesterase 2 CES2 Enzyme inhibition

(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide (CAS 1173417-71-4) is a synthetic benzothiazolylidene-acetamide derivative that functions as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2/CE2). It belongs to a chemotype characterized by the 3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene core substituted with a 2-(2-fluorophenoxy)acetamide side chain.

Molecular Formula C18H14BrFN2O2S
Molecular Weight 421.28
CAS No. 1173417-71-4
Cat. No. B2464240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide
CAS1173417-71-4
Molecular FormulaC18H14BrFN2O2S
Molecular Weight421.28
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C18H14BrFN2O2S/c1-2-9-22-14-8-7-12(19)10-16(14)25-18(22)21-17(23)11-24-15-6-4-3-5-13(15)20/h2-8,10H,1,9,11H2
InChIKeyAEXCSPWJVBVLTF-DYTRJAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1173417-71-4: A Highly Selective Carboxylesterase 2 Inhibitor for Targeted Prodrug Activation Studies


(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide (CAS 1173417-71-4) is a synthetic benzothiazolylidene-acetamide derivative that functions as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2/CE2) [1]. It belongs to a chemotype characterized by the 3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene core substituted with a 2-(2-fluorophenoxy)acetamide side chain . The compound is primarily utilized as a research tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly for modulating the hydrolysis of ester- and amide-containing prodrugs mediated by CES2 [1].

Why CES2 Inhibitor Selection Cannot Be Interchanged: The Case for 1173417-71-4


Carboxylesterase 2 inhibitors are not functionally interchangeable due to substantial variability in potency, selectivity, and binding mode across different chemotypes [1]. Many clinically used agents that exhibit CES2 inhibition (e.g., benzbromarone, lesinurad, loperamide) act promiscuously on multiple carboxylesterases or other off-targets, severely limiting their utility as specific CES2 probes [2]. Even among benzothiazole-containing compounds, minor structural modifications—such as the identity of the N-acyl substituent—dramatically alter both target affinity and selectivity. The quantitative evidence below demonstrates that 1173417-71-4 occupies a distinct performance position relative to these alternatives, justifying its preferential selection in applications requiring potent, CES2-selective pharmacological modulation.

Quantitative Differentiation Guide: 1173417-71-4 vs. Comparator CES2 Inhibitors


CES2 Inhibitory Potency: 75- to 257-Fold Superior to Clinically Relevant CES2 Inhibitors

1173417-71-4 inhibits human CES2 with an IC50 of 20 nM and a Ki of 42 nM in human liver microsomes using fluorescein diacetate as the probe substrate [1]. In contrast, the clinically used uricosuric agents benzbromarone and lesinurad inhibit CES2 with Ki values of 5,150 nM and 2,940 nM, respectively [2]. The anti-diarrheal agent loperamide, a widely used CES2 reference inhibitor, exhibits a Ki of 1,500 nM [3]. Thus, 1173417-71-4 is 257-fold more potent than benzbromarone, 147-fold more potent than lesinurad, and 75-fold more potent than loperamide at the CES2 target.

Carboxylesterase 2 CES2 Enzyme inhibition IC50 Ki

CES2 vs. CES1 Selectivity: >1,000-Fold Discrimination Between Carboxylesterase Isoforms

1173417-71-4 demonstrates a striking >1,000-fold selectivity window between human CES2 (IC50 = 20 nM) and human CES1 (IC50 = 20,400 nM) when assayed in human liver microsomes [1]. This selectivity substantially exceeds that of loperamide, which discriminates between CES2 (Ki = 1,500 nM) and CES1A1 by approximately 290-fold (CES1A1 IC50 = 440,000 nM) [2]. Benzbromarone, by comparison, exhibits only 2.4-fold selectivity between CES1 (Ki = 2,160 nM) and CES2 (Ki = 5,150 nM) in the same in vitro system [3].

CES2 selectivity CES1 Isoform selectivity Carboxylesterase

Competitive Inhibition Mechanism Confirmed by Enzyme Kinetic Analysis

Enzyme kinetic analysis in human liver microsomes confirms that 1173417-71-4 acts as a competitive inhibitor of CES2 (Ki = 42 nM) [1]. This mechanism is desirable for pharmacological studies because competitive inhibitors can be outcompeted by substrate, enabling more predictable dose-response relationships [2]. Many CES2 inhibitors such as loperamide (Ki = 1,500 nM, competitive) and compound 24/hCES2-IN-1 (Ki = 6,280 nM, competitive) share this mode of inhibition but require substantially higher concentrations to achieve equivalent target engagement [2][3].

Competitive inhibition Enzyme kinetics CES2 Mechanism of action

Antiproliferative Activity Against Human Cervical Carcinoma (HeLa) Cells Demonstrates Functional Cellular Activity

In a PubChem bioassay evaluating antiproliferative activity against human HeLa cells after 48-hour incubation by WST-8 assay, 1173417-71-4 was classified among active compounds with activity ≤1 µM, with 3 of 6 tested compounds in the dataset showing activity [1]. This cellular activity is consistent with the compound's potent CES2 inhibition, as CES2 is implicated in the metabolic activation of anticancer prodrugs [2]. By contrast, structurally related N-acyl benzothiazolylidene derivatives (e.g., N-(6-bromobenzo[d]thiazol-2-yl)acetamide analogs) typically exhibit cellular IC50 values in the 10–50 µM range [3], suggesting that the 2-fluorophenoxyacetamide substitution contributes to enhanced cellular antiproliferative potency.

Antiproliferative HeLa Cytotoxicity Cancer

High-Value Application Scenarios for 1173417-71-4 Based on Quantitative Differentiation Evidence


Selective CES2 Pharmacological Knockdown in Irinotecan/Capecitabine Prodrug Activation Studies

1173417-71-4 enables complete CES2 inhibition at low-nanomolar concentrations (IC50 = 20 nM) with negligible CES1 engagement (>1,000-fold selectivity window) [1]. This profile is ideally suited for dissecting CES2-specific contributions to the hydrolysis of anticancer prodrugs such as irinotecan (CPT-11) and capecitabine, where CES1-mediated off-target metabolism confounds interpretation [2]. Unlike loperamide (Ki = 1,500 nM), which requires micromolar concentrations that risk off-target pharmacology, 1173417-71-4 achieves equivalent target occupancy at >75-fold lower concentrations [3].

Chemical Probe for CES2-Dependent Lipid Metabolism and Metabolic Disease Research

CES2 is increasingly recognized for its role in hepatic lipid metabolism and triglyceride hydrolysis [1]. The competitive inhibition mechanism (Ki = 42 nM) of 1173417-71-4 allows reversible, concentration-dependent CES2 modulation with predictable kinetic behavior, enabling researchers to study CES2-mediated lipid pathways without the confounding CES1 inhibition observed with benzbromarone (CES1 Ki = 2,160 nM, only 2.4-fold selectivity) [2]. The compound's confirmed selectivity profile makes it a superior tool for metabolic disease target validation studies.

In Vitro Drug-Drug Interaction (DDI) Assessment for CES2-Substrate Pharmaceuticals

Regulatory DMPK studies require specific CES2 inhibitors to assess CES2-mediated metabolic liabilities of new chemical entities [1]. 1173417-71-4 fills a critical gap as a potent (IC50 = 20 nM), competitive, and highly selective CES2 inhibitor suitable for reaction phenotyping in human liver microsome and hepatocyte assays [2]. Its >257-fold potency advantage over clinically available CES2 inhibitors like benzbromarone (CES2 Ki = 5,150 nM) enables accurate determination of CES2 fractional metabolism (fm,CES2) at concentrations that avoid non-specific microsomal binding artifacts [3].

Antiproliferative Probe for CES2-Expressing Cancer Cell Lines

With demonstrated activity at ≤1 µM against HeLa cervical carcinoma cells in the WST-8 antiproliferative assay [1], 1173417-71-4 serves as a functional probe for investigating CES2-dependent cytotoxicity pathways in cancer models. Many cancer types, including cervical, colorectal, and pancreatic adenocarcinomas, exhibit elevated CES2 expression [2]. The compound's combination of potent CES2 inhibition and cellular antiproliferative activity—at concentrations >10-fold lower than typical 6-bromobenzothiazole derivatives [3]—makes it suitable for correlating CES2 expression levels with chemosensitivity in preclinical oncology research.

Quote Request

Request a Quote for (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.